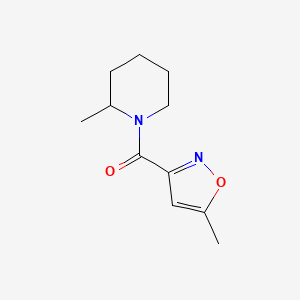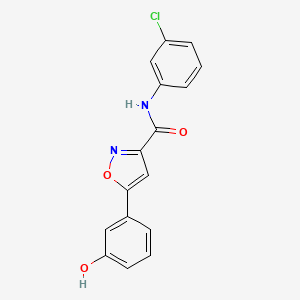
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone, also known as MOM or Methylone, is a synthetic cathinone that belongs to the family of amphetamines. It is structurally similar to MDMA (ecstasy) and is known to produce similar effects. MOM is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects.
作用機序
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the neurons, which leads to an increase in their concentration in the synapse. This increase in neurotransmitter concentration is thought to be responsible for the stimulant and euphoric effects of (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects:
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has also been shown to produce rewarding effects, which can lead to addiction and dependence.
実験室実験の利点と制限
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is a useful tool for studying the effects of amphetamines on the central nervous system. Its structural similarity to MDMA allows researchers to study the effects of MDMA without using the drug itself. However, there are limitations to using (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments. Its effects may not be identical to MDMA, and there are concerns about its safety and potential for abuse.
将来の方向性
There are many future directions for research on (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is its potential for use in treating psychiatric disorders such as depression and anxiety. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential for use in drug addiction treatment. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to reduce cocaine-seeking behavior in animal studies, and further research is needed to determine its potential as a treatment for addiction. Additionally, more research is needed to determine the long-term effects of (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone use on the brain and body.
合成法
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is purified through recrystallization and is typically sold in powder form.
科学的研究の応用
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is commonly used in scientific research to study its effects on the central nervous system. It is often used as a substitute for MDMA due to its structural similarity and similar effects. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-3-4-6-13(8)11(14)10-7-9(2)15-12-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVBRVWNKCXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
